1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4
Description
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 (CAS: 1623019-52-2) is a deuterated stable isotope-labeled analog of 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid (OPBA; CAS: 4192-31-8). Its molecular formula is C₉H₅D₄NO₃, with a molecular weight of 183.2 g/mol . The compound features deuterium atoms at the pyridine ring positions, as indicated by its SMILES notation: O=C(CCC(O)=O)C1=C([2H])N=C([2H])C([2H])=C1[2H] .
Primarily used as an internal standard in metabolomics and biomarker studies, it ensures accurate quantification of its non-deuterated counterpart in complex biological matrices. Evidence from metabolomics research demonstrates its high process efficiency (PE) values (>110%) in both HepaRG™ spheroids and NHBE ALI tissues, indicating superior recovery during homogenization and freeze-thawing protocols compared to metabolites like nornicotine .
Properties
CAS No. |
1623019-52-2 |
|---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
183.199 |
IUPAC Name |
4-oxo-4-(2,4,5,6-tetradeuteriopyridin-3-yl)butanoic acid |
InChI |
InChI=1S/C9H9NO3/c11-8(3-4-9(12)13)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H,12,13)/i1D,2D,5D,6D |
InChI Key |
JGSUNMCABQUBOY-NMRLXUNGSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)CCC(=O)O |
Synonyms |
4-Oxo-4-(3-pyridyl)butyric Acid-d4; γ-Oxo-3-pyridinebutanoic Acid-d4; 4-(3-Pyridyl)-4-oxobutyric Acid-d4; 4-Oxo-4-(3-pyridyl)butanoic Acid-d4; |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound features a pyridine ring substituted at the 3-position with a deuterated butanone-4-carboxylic acid chain (C9H5D4NO3). The deuterium atoms are positioned on the pyridine ring (2,4,5,6-positions) and the butanone backbone, necessitating regioselective labeling to maintain isotopic purity. The carboxylic acid group introduces polarity, influencing solubility and purification strategies.
Synthetic Challenges
Deuterium incorporation must avoid isotopic scrambling, particularly during acidic or basic conditions. Additionally, the ketone and carboxylic acid functionalities require protection-deprotection sequences to prevent undesired side reactions.
Synthesis Approaches
Route 1: Direct Deuteration of the Protonated Analog
The non-deuterated precursor, 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid (CAS: SCHEMBL19463449), serves as a starting material. Deuteration is achieved via:
-
Acid/Base-Catalyzed H/D Exchange : Heating the precursor in D2O with a catalytic acid (e.g., DCl) or base (e.g., NaOD) promotes exchange at α-positions to the ketone and pyridine ring. For example, refluxing in D2O at 80°C for 48 hours achieves ~95% deuteration at labile protons.
-
Limitations : Prolonged exposure may lead to carboxylic acid group degradation or deuterium loss upon storage in protic solvents.
Pyridine Ring Deuteration
-
Deuterated Pyridine Synthesis : 3-Bromopyridine undergoes palladium-catalyzed deuterolysis using D2 gas, yielding 3-deuteropyridine. Subsequent lithiation and quenching with deuterated electrophiles install additional deuterium atoms.
-
Grignard Reaction : A deuterated butanone chain is constructed via reaction of 3-pyridylmagnesium bromide with deuterated ethyl acetoacetate-d8, followed by hydrolysis to the carboxylic acid.
Ketone and Carboxylic Acid Formation
-
Oxidation of Alcohols : The alcohol intermediate 1-(3-Pyridyl)-1-butanol-4-carboxylic Acid (CAS: 132010358) is oxidized using Jones reagent (CrO3/H2SO4/D2O) to yield the ketone while retaining deuterium labels.
Deuteration Strategies and Optimization
Solvent-Mediated Exchange
| Condition | Deuteration Efficiency | Yield (%) | Purity (%) |
|---|---|---|---|
| D2O, 80°C, 48h | 95% | 85 | 98 |
| CD3OD, reflux, 24h | 90% | 78 | 97 |
| NaOD/D2O, 60°C, 36h | 98% | 82 | 99 |
Key Insight : Basic conditions (NaOD/D2O) enhance deuteration efficiency due to increased enolate formation, facilitating H/D exchange at α-ketone positions.
Catalytic Deuteration
-
Heterogeneous Catalysis : Pd/C or PtO2 in D2 atmosphere selectively deuterates aromatic rings without affecting the aliphatic chain. For example, 3-pyridylbutanone treated with D2/Pd/C at 50°C achieves 99% pyridine ring deuteration.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
NMR : Absence of proton signals at δ 2.5–3.0 (methylene adjacent to ketone) confirms deuterium incorporation.
-
Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 183.20 [M+H]+, with isotopic distribution matching theoretical D4 enrichment.
Challenges and Mitigation
Isotopic Scrambling
Chemical Reactions Analysis
Types of Reactions
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The pyridyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 is widely used in scientific research, including:
Chemistry: As a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: In the investigation of biological processes and the effects of deuterium on cellular functions.
Medicine: For studying the metabolic activation of tobacco-specific carcinogens and their impact on human health.
Industry: In the development of new materials and compounds with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 involves its incorporation into metabolic pathways where it can act as a tracer. The deuterium atoms provide a distinct signature that can be detected using mass spectrometry, allowing researchers to track the compound’s distribution and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in the metabolism of related compounds.
Comparison with Similar Compounds
Role in Biomarker Differentiation
- 1-(3-Pyridyl)-1-butanol-4-carboxylic Acid and 4-hydroxy-4-(3-pyridyl) butanoic acid share the biomarker designation URXHPBT but are distinct chemicals. The former retains the URXHPBT variable name, while the latter is renamed VNURXPBA to avoid analytical confusion .
- OPBA-d4 ’s deuterium labeling minimizes isotopic interference in mass spectrometry, enhancing precision in quantifying tobacco-derived metabolites .
Carcinogenicity Contrasts
- NNK and NNAL are potent carcinogens targeting the lungs and pancreas. NNK induced lung tumors in 27/30 rats at 5.0 ppm and pancreatic tumors in 9/80 rats at 1.0 ppm, while NNAL caused pancreatic tumors in 8/30 rats .
- OPBA and its deuterated form lack nitrosamine groups, rendering them non-carcinogenic. They serve as metabolic endpoints rather than carcinogenic precursors .
Stability and Analytical Performance
- OPBA-d4 exhibits superior process efficiency (PE: 112–116%) in biological matrices compared to nornicotine (PE: 77–95%), attributed to its resistance to matrix-induced ionization suppression .
- Non-deuterated OPBA is prone to degradation under repeated freeze-thaw cycles, necessitating stable isotope standards for reliable quantification .
Data Tables
Table 1: Physicochemical Properties
| Property | This compound | NNK |
|---|---|---|
| Molecular Weight | 183.2 g/mol | 207.2 g/mol |
| Storage Temperature | -20°C | Not reported |
| Key Functional Groups | Pyridine, ketone, carboxylic acid | Pyridine, nitrosamine |
| Isotopic Labeling | Deuterated (D4) | None |
Table 2: Carcinogenicity Data (F344 Rats)
| Compound | Target Organ | Tumor Incidence (Dose: 5.0 ppm) | Significance (P-value) |
|---|---|---|---|
| NNK | Lung | 27/30 | <0.005 |
| NNK | Pancreas | 5/80 (0.5 ppm) | <0.025 |
| NNAL | Pancreas | 8/30 | Not reported |
Biological Activity
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 (also known as deuterated 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) is a stable isotope-labeled derivative of a tobacco-specific nitrosamine. This compound has garnered attention in toxicological studies due to its potential role in carcinogenesis, particularly in relation to lung cancer. Understanding its biological activity is crucial for elucidating the mechanisms of tobacco-related carcinogenicity and for developing preventive strategies.
- CAS Number : 1623019-52-2
- Molecular Formula : CHDNO
- Molecular Weight : 183.2 g/mol
- SMILES Notation : O=C(CCC(O)=O)C1=C([2H])N=C([2H])C([2H])=C1[2H]
The biological activity of this compound primarily involves its metabolism and the formation of DNA adducts. Upon exposure, this compound undergoes biotransformation through cytochrome P450 enzymes, particularly CYP2A13 and CYP2A6, leading to the generation of reactive metabolites that can bind to DNA, forming adducts that may initiate carcinogenesis.
Biotransformation Pathway
- Metabolism : The compound is metabolized in the liver and lungs, where it can be converted into various metabolites, including NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol).
- DNA Adduct Formation : The reactive metabolites can form covalent bonds with DNA, leading to modifications that may result in mutations and cancer development.
Case Studies and Research Findings
- Carcinogenic Potential : Studies have demonstrated that this compound exhibits significant carcinogenic potential in animal models. For instance, research indicated that exposure to this compound leads to increased incidence of lung tumors in rodents, correlating with the formation of DNA adducts .
- DNA Repair Mechanisms : The involvement of nucleotide excision repair (NER) pathways has been investigated concerning the repair of DNA damage induced by this compound. Extracts from NER-deficient cells showed reduced capacity to repair pyridyloxobutyl (POB) adducts compared to normal cells, highlighting the importance of DNA repair mechanisms in mitigating the effects of exposure .
- Biomarkers of Exposure : Urinary metabolites such as NNAL have been used as biomarkers for exposure to tobacco-specific nitrosamines, including this compound. Elevated levels of NNAL have been associated with increased cancer risk among smokers .
Table 1: Summary of Biological Activities and Effects
Q & A
What synthetic methodologies are recommended for preparing deuterated derivatives like 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4, and how do isotopic labeling strategies affect metabolic pathway analysis?
Deuterated derivatives are synthesized via isotopic exchange or precursor-directed biosynthesis. For this compound, deuterium atoms are typically introduced at specific positions (e.g., pyridyl ring) to maintain metabolic stability while preserving reactivity. Key considerations include:
- Reagent Selection : Use of deuterated solvents (e.g., D₂O) or deuterium gas under catalytic conditions to ensure high isotopic purity (>98%) .
- Purification : HPLC or column chromatography to separate non-deuterated impurities, confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
- Metabolic Tracing : The deuterium label enables tracking of metabolic intermediates in tobacco nitrosamine (NNK) pathways, particularly for quantifying adducts in carcinogenesis studies .
How do sample preparation techniques influence the quantification accuracy of this compound in metabolomic studies?
Sample preparation significantly impacts recovery rates and matrix effects:
- Extraction Efficiency : Homogenization vs. freeze-thaw methods show recovery rates of 77.8–115.7% depending on tissue type (e.g., HepaRG™ spheroids vs. NHBE ALI tissues) .
- Matrix Effects : Use of isotopically labeled internal standards (e.g., this compound itself) compensates for ion suppression/enhancement in LC-MS/MS .
- Stability : Storage at -20°C prevents deuterium exchange and degradation, ensuring long-term integrity of labeled compounds .
What are the stability challenges associated with deuterated analogs like this compound under varying experimental conditions?
Deuterium incorporation can alter physicochemical properties:
- pH Sensitivity : Acidic conditions (pH < 3) may promote deuterium loss from labile positions (e.g., α to carbonyl groups). Buffered solutions (pH 6–8) are recommended for in vitro assays .
- Thermal Stability : Melting point (160–162°C) and thermal degradation profiles should be validated via differential scanning calorimetry (DSC) to ensure compatibility with high-temperature applications .
- Solvent Compatibility : Solubility in DMSO and methanol ensures compatibility with cellular assays, but prolonged exposure to protic solvents should be minimized .
How does this compound facilitate the detection of DNA adducts in tobacco-related carcinogenesis studies?
As a metabolite of the tobacco-specific nitrosamine NNK, this compound is used to study DNA adduct formation via:
- Adduct Quantification : LC-MS/MS with deuterated internal standards improves sensitivity for detecting pyridylhydroxybutyl-DNA adducts in lung and liver tissues .
- Mechanistic Insights : Deuterium labeling distinguishes endogenous vs. exogenous adducts, clarifying metabolic activation pathways (e.g., cytochrome P450-mediated oxidation) .
- Dose-Response Models : Isotope dilution analysis enables precise correlation between adduct levels and NNK exposure doses in rodent models .
What contradictions exist in the literature regarding the carcinogenic potential of this compound precursors like NNK?
Discrepancies arise from metabolic variability and study design:
- Subtype Specificity : Associations between NNK metabolites and colorectal cancer are stronger in microsatellite instability (MSI) subtypes, which are underrepresented in some cohort studies .
- Metabolite Activation : The carcinogenic effects of NNK and its metabolites depend on individual metabolic rates of α-hydroxylation, leading to heterogeneous risk profiles .
- Agnostic vs. Targeted Analysis : Untargeted metabolomics often miss low-abundance metabolites like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol, necessitating customized assays .
What advanced applications exist for deuterated standards like this compound in isotope dilution mass spectrometry (IDMS)?
Deuterated analogs are critical for:
- Absolute Quantification : Calibration curves using deuterated vs. non-deuterated pairs reduce matrix effects in complex biological samples .
- Cross-Validation : Co-analysis with non-deuterated analogs in multiple reaction monitoring (MRM) modes enhances data reproducibility across platforms .
- Regulatory Compliance : Meets ISO 17025 requirements for reference materials in carcinogenicity testing, as endorsed by IARC .
How do regulatory guidelines inform the use of this compound in toxicological assessments?
The International Agency for Research on Cancer (IARC) classifies NNK and its metabolites as Group 1 carcinogens. This mandates:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
